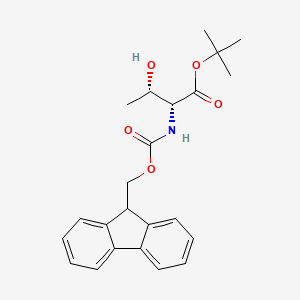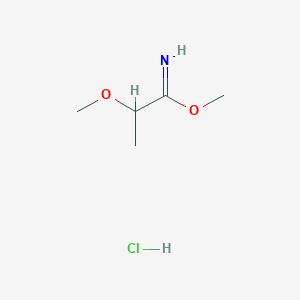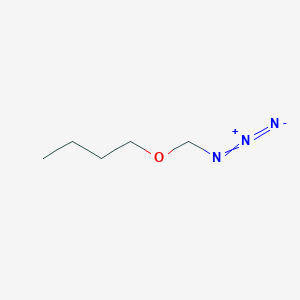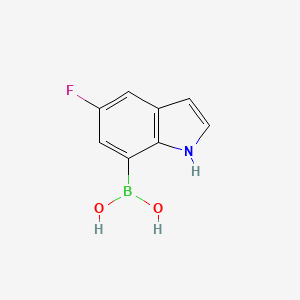
2-Chloro-6-nitrobenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a sulfonic acid group. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-6-nitrobenzene-1-sulfonic acid can be synthesized through a multi-step process involving the chlorination, nitration, and sulfonation of benzene derivatives. The typical synthetic route includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to form chlorobenzene.
Nitration: Chlorobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 2-chloronitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-Chloro-6-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and sulfonic acid), the compound is less reactive towards electrophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2) under basic conditions.
Common Reagents and Conditions
Halogenation: Chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Sulfur trioxide (SO3) in sulfuric acid (H2SO4).
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Major Products Formed
Reduction: 2-Chloro-6-aminobenzene-1-sulfonic acid.
Nucleophilic Substitution: 2-Hydroxy-6-nitrobenzene-1-sulfonic acid or 2-Amino-6-nitrobenzene-1-sulfonic acid.
科学的研究の応用
2-Chloro-6-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of 2-chloro-6-nitrobenzene-1-sulfonic acid involves its reactive functional groups:
Electrophilic Sites: The nitro and sulfonic acid groups create electrophilic sites on the benzene ring, making it susceptible to nucleophilic attack.
Nucleophilic Sites: The chlorine atom can act as a leaving group in nucleophilic substitution reactions.
Molecular Targets: The compound can interact with nucleophiles such as amino acids in proteins, leading to potential enzyme inhibition or modification of protein function.
類似化合物との比較
2-Chloro-6-nitrobenzene-1-sulfonic acid can be compared with other similar compounds:
2-Nitrobenzene-1-sulfonic acid: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
4-Chloro-2-nitrobenzene-1-sulfonic acid: The position of the chlorine and nitro groups affects the compound’s reactivity and the types of reactions it undergoes.
2-Chloro-4-nitrobenzene-1-sulfonic acid: Similar to this compound but with different positional isomerism, leading to variations in chemical behavior.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
特性
分子式 |
C6H4ClNO5S |
|---|---|
分子量 |
237.62 g/mol |
IUPAC名 |
2-chloro-6-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4ClNO5S/c7-4-2-1-3-5(8(9)10)6(4)14(11,12)13/h1-3H,(H,11,12,13) |
InChIキー |
BOWKBKALTUJMTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)





![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)



